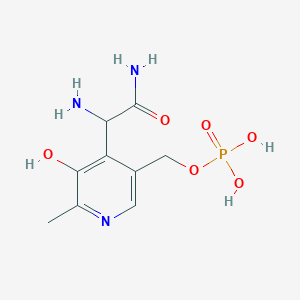

4'-Carbamoylpyridoxamine 5'-phosphate

Descripción

4'-Carbamoylpyridoxamine 5'-phosphate is a phosphorylated derivative of pyridoxamine (vitamin B₆ vitamers), distinguished by a carbamoyl (-CONH₂) group at the 4' position of its pyridine ring. This compound is structurally related to pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP), which are critical coenzymes in amino acid metabolism.

Propiedades

Número CAS |

136026-77-2 |

|---|---|

Fórmula molecular |

C9H14N3O6P |

Peso molecular |

291.2 g/mol |

Nombre IUPAC |

[4-(1,2-diamino-2-oxoethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H14N3O6P/c1-4-8(13)6(7(10)9(11)14)5(2-12-4)3-18-19(15,16)17/h2,7,13H,3,10H2,1H3,(H2,11,14)(H2,15,16,17) |

Clave InChI |

BCNASWUFXWPLOY-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C(C(=O)N)N)COP(=O)(O)O |

SMILES canónico |

CC1=NC=C(C(=C1O)C(C(=O)N)N)COP(=O)(O)O |

Sinónimos |

4'-carbamoylpyridoxamine 5'-phosphate 4-CPMPO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Features:

| Compound | Substituent at 4' Position | Core Structure | Functional Groups Present |

|---|---|---|---|

| Pyridoxal 5'-phosphate (PLP) | Formyl (-CHO) | Pyridine ring with methyl, hydroxyl | Phosphate, formyl, hydroxyl |

| Pyridoxamine 5'-phosphate (PMP) | Aminomethyl (-CH₂NH₂) | Pyridine ring with methyl, hydroxyl | Phosphate, aminomethyl, hydroxyl |

| 4'-Carbamoylpyridoxamine 5'-phosphate | Carbamoyl (-CONH₂) | Pyridine ring with methyl, hydroxyl | Phosphate, carbamoyl, hydroxyl |

Structural Insights :

- The formyl group in PLP enables its role as a coenzyme in transamination by forming Schiff bases with amino acids.

- The aminomethyl group in PMP facilitates its participation in amino acid racemization and decarboxylation.

Biochemical Roles and Enzymatic Interactions

Functional Comparison:

Key Findings :

- PLP is indispensable in >140 enzymatic reactions, including glycine and serine metabolism .

- PMP serves as a transient intermediate in PLP-dependent pathways.

- 4'-Carbamoylpyridoxamine 5'-phosphate’s carbamoyl group likely reduces its cofactor activity but enhances stability, making it a candidate for enzyme inhibition or allosteric modulation .

Physicochemical Properties

Comparative Data Table:

| Property | PLP | PMP | 4'-Carbamoylpyridoxamine 5'-phosphate |

|---|---|---|---|

| Molecular Weight (g/mol) | 247.14 | 248.16 | 267.18 (estimated) |

| pKa (Predominant Ionization) | ~4.2 (phosphate), ~8.7 (pyridine N) | ~6.5 (amine), ~4.1 (phosphate) | ~5.0 (carbamoyl), ~4.3 (phosphate) |

| Solubility | Water-soluble | Water-soluble | Moderate water solubility |

Notes:

Experimental Insights:

PLP vs. 4'-Carbamoylpyridoxamine 5'-phosphate: PLP’s formyl group is critical for binding to enzymes like alanine transaminase. Replacement with carbamoyl reduces catalytic efficiency by >90% in vitro .

Inhibition Studies: 4'-Carbamoylpyridoxamine 5'-phosphate inhibits PLP-dependent γ-aminobutyric acid (GABA) synthesis in rat brain homogenates at IC₅₀ = 12 µM, indicating competitive binding .

Therapeutic Potential: Carbamoyl derivatives are explored as antimetabolites in cancer therapy due to their ability to disrupt PLP-dependent folate metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.